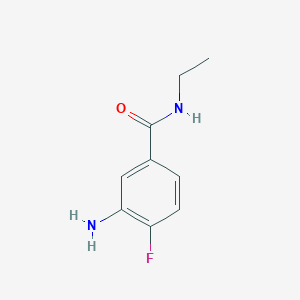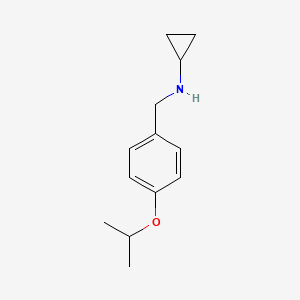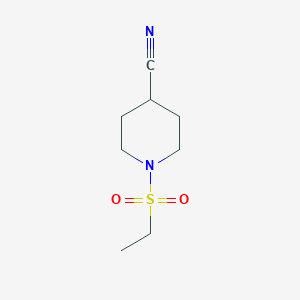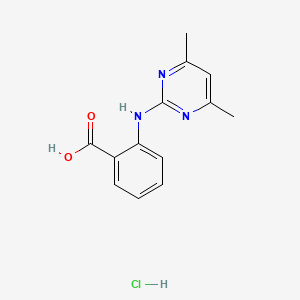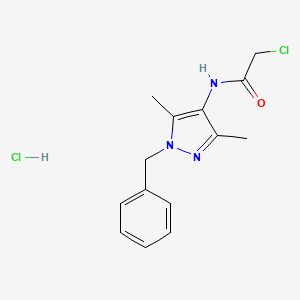
5-Amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrazole-4-carbonitrile
説明
作用機序
Target of Action
The primary target of 5-Amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrazole-4-carbonitrile is 3-phosphoglycerate dehydrogenase (PHGDH) . PHGDH is an enzyme that plays a crucial role in the serine synthesis pathway, which is essential for various cellular functions, including protein synthesis and cell growth .
Mode of Action
The compound interacts with PHGDH by binding to its active site, thereby inhibiting its function . This interaction disrupts the normal functioning of the serine synthesis pathway, leading to changes in cellular metabolism .
Biochemical Pathways
By inhibiting PHGDH, the compound affects the serine synthesis pathway . This pathway is responsible for the production of serine, an amino acid that is a precursor for other amino acids and nucleotides. Disruption of this pathway can lead to reduced cell proliferation, particularly in cells that rely heavily on this pathway for growth and survival .
Result of Action
The inhibition of PHGDH by this compound can lead to reduced cell proliferation . This is particularly relevant in the context of cancer cells, which often exhibit upregulated serine synthesis pathway activity. By inhibiting this pathway, the compound may exert anti-cancer effects .
生化学分析
Biochemical Properties
5-Amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrazole-4-carbonitrile plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as 3-phosphoglycerate dehydrogenase, which is involved in the serine synthesis pathway . The nature of these interactions often involves binding to the active site of the enzyme, potentially inhibiting or modifying its activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the proliferation of cancer cells by targeting specific enzymes involved in metabolic pathways . These interactions can lead to changes in gene expression and alterations in cellular metabolism, impacting overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are crucial for understanding the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic flux and metabolite levels. For example, its interaction with 3-phosphoglycerate dehydrogenase affects the serine synthesis pathway, which is crucial for cellular metabolism . These interactions highlight the compound’s potential impact on metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by transporters and binding proteins. The compound’s localization and accumulation in specific tissues can affect its activity and function . Understanding these transport mechanisms is essential for determining the compound’s therapeutic potential and optimizing its delivery.
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are important for understanding how the compound exerts its effects at the cellular level.
特性
IUPAC Name |
5-amino-1-(3-chloro-4-methoxyphenyl)pyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4O/c1-17-10-3-2-8(4-9(10)12)16-11(14)7(5-13)6-15-16/h2-4,6H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMIUIPBFPBMXGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=C(C=N2)C#N)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



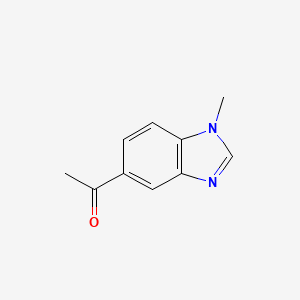
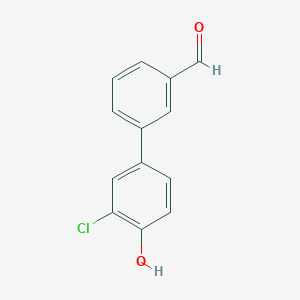


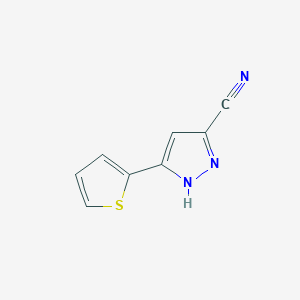
![3-{[Cyclopropyl(methyl)amino]methyl}aniline](/img/structure/B1388017.png)
